Benzylhydrazine oxalate
CAS No.: 32064-65-6
Cat. No.: VC8100423
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32064-65-6 |
|---|---|
| Molecular Formula | C9H12N2O4 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | benzylhydrazine;oxalic acid |
| Standard InChI | InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6) |
| Standard InChI Key | RCHUSXHCJLZTEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
Benzylhydrazine oxalate consists of a benzylhydrazine moiety complexed with oxalic acid. The benzyl group (CHCH) is attached to a hydrazine backbone (NHNH), while the oxalate component ((COOH)) provides acidic counterions. The SMILES string for this compound is OC(=O)C(O)=O.NNCc1ccccc1, reflecting its dual-component structure .
Table 1: Physicochemical Properties of Benzylhydrazine Oxalate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.2 g/mol | |
| Melting Point | 183–188°C (decomposition) | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface | 113 Ų |
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structural integrity. The NMR spectrum reveals peaks corresponding to aromatic carbons (110–130 ppm) and carbonyl groups (165–170 ppm) . GC-MS data show dominant fragments at m/z 91 (base peak) and 122, indicative of the benzyl group and hydrazine-oxalate adducts .
Synthesis and Industrial Production
Synthetic Routes
While detailed industrial protocols are proprietary, laboratory-scale synthesis typically involves the reaction of benzylhydrazine with oxalic acid in anhydrous ethanol under reflux conditions. The product crystallizes upon cooling, yielding a white solid with ≥96% purity after recrystallization .
Purification and Quality Control
Industrial batches undergo column chromatography and vacuum drying to remove residual solvents. Purity is verified via high-performance liquid chromatography (HPLC), with regulatory standards mandating <1% impurities for research-grade material .
Biochemical Mechanisms and Enzyme Interactions
Monoamine Oxidase (MAO) Inhibition
Benzylhydrazine oxalate acts as an irreversible inhibitor of MAO-A and MAO-B isoforms, enzymes responsible for degrading neurotransmitters like serotonin and dopamine . By covalently binding to the flavin adenine dinucleotide (FAD) cofactor, it disrupts catalytic activity, leading to elevated monoamine levels in synaptic clefts .
Table 2: Enzymatic Targets and Effects
| Enzyme | Organism | Inhibition Mechanism | Biological Consequence |
|---|---|---|---|
| MAO-A | Human | FAD cofactor binding | Increased serotonin levels |
| MAO-B | Rat | Substrate competition | Dopamine accumulation |
| Bovine serum amine oxidase | Bovine | Transient inhibition | Altered amine metabolism |
Kinetic Studies and Temporal Effects
In bovine serum amine oxidase, benzylhydrazine oxalate exhibits biphasic inhibition: an initial rapid phase (15 minutes) followed by gradual enzymatic recovery over hours . This transient interaction suggests reversible binding at lower concentrations, transitioning to irreversible adduct formation at higher doses .
Research Applications
Neurological Disease Models
The compound’s MAO inhibitory properties make it valuable for simulating Parkinson’s disease and depression in rodents. Chronic administration at 10–50 mg/kg induces dopamine-dependent hyperactivity, replicating neurotransmitter imbalances observed in clinical pathologies .
Industrial Catalysis
Benzylhydrazine oxalate serves as a precursor in synthesizing heterocyclic compounds, including pyrazoles and triazoles, which are integral to pharmaceutical manufacturing . Its use in cross-coupling reactions enables the production of antiretroviral agents and kinase inhibitors .
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles | |
| Storage Conditions | 2–8°C in airtight container | |
| Disposal Methods | Incineration at >1,000°C |
Regulatory Status
The compound is listed in the PubChem database (CID: 13000183) and complies with REACH regulations for laboratory use . Industrial applications require Material Safety Data Sheet (MSDS) compliance and environmental impact assessments .
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